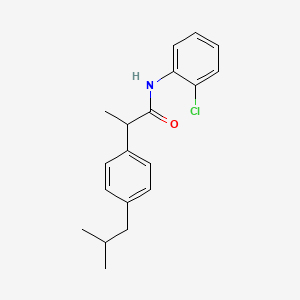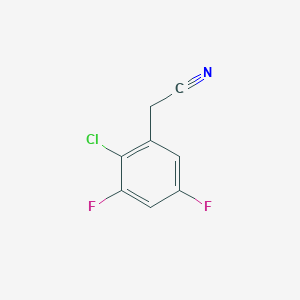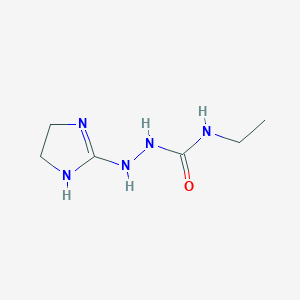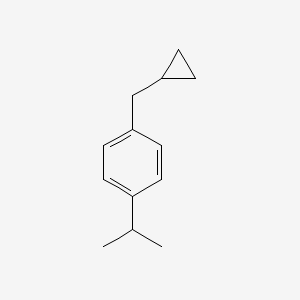
Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, where the hydrogen atoms are substituted with cyclopropylmethyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropylmethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3, FeCl3, varying temperatures depending on the reaction.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl and isopropyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benzene, 1-cyclopropylmethyl-4-(1-methylethyl)- is unique due to the presence of both cyclopropylmethyl and isopropyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
401584-82-5 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)13-7-5-12(6-8-13)9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 |
Clé InChI |
KVMOTHCHDQXFGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


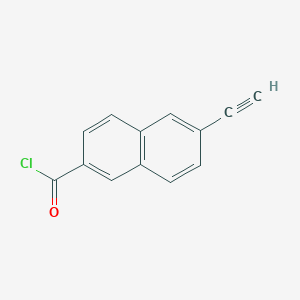


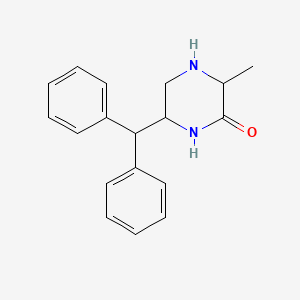


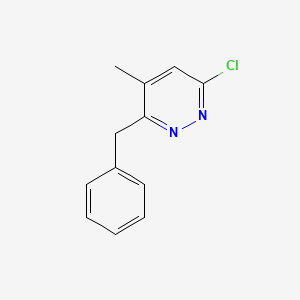
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
